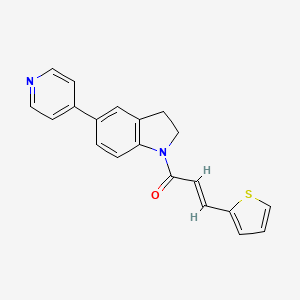

![molecular formula C13H23NO B2675747 1-(2-Azaspiro[5.6]dodecan-2-yl)ethan-1-one CAS No. 1444594-73-3](/img/structure/B2675747.png)

1-(2-Azaspiro[5.6]dodecan-2-yl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

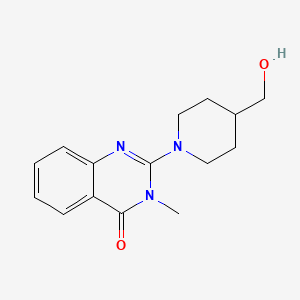

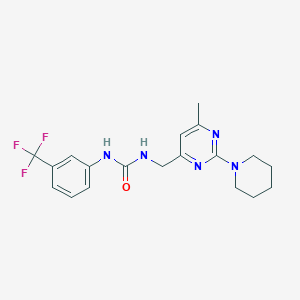

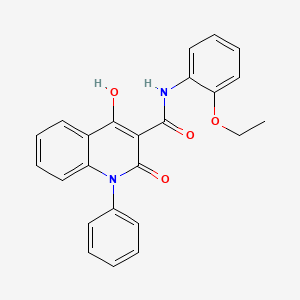

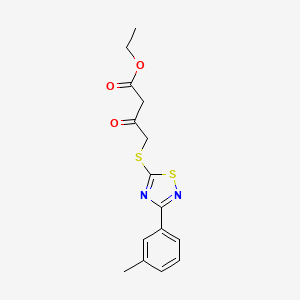

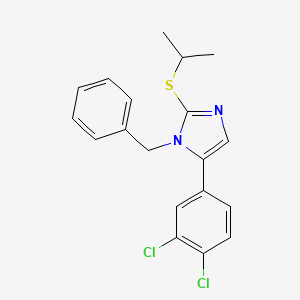

1-(2-Azaspiro[5.6]dodecan-2-yl)ethan-1-one is a non-polymer molecule with the formula C13H23NO . It has a molecular weight of 209.328 Da . The molecule is present as a standalone ligand in some entries .

Molecular Structure Analysis

The molecule has a complex structure with a spirocyclic core . The InChI representation of the molecule isInChI=1S/C13H23NO/c1-12(15)14-10-6-9-13(11-14)7-4-2-3-5-8-13/h2-11H2,1H3 . This indicates the presence of a ketone group attached to a spirocyclic structure. Physical And Chemical Properties Analysis

The molecule has a formal charge of 0 . It consists of 38 atoms, none of which are chiral . The molecule forms 39 bonds, none of which are aromatic .Applications De Recherche Scientifique

Biological Magnetic Resonance Bank (BMRB) Studies

The compound “1-(2-Azaspiro[5.6]dodecan-2-yl)ethan-1-one” has been studied in the Biological Magnetic Resonance Bank (BMRB). The BMRB provides a repository for data from NMR spectroscopy on proteins, peptides, nucleic acids, and other biomolecules which makes it a valuable resource for research in areas of structural biology .

Drug Discovery Programs

Azaspiro compounds, such as “1-(2-Azaspiro[5.6]dodecan-2-yl)ethan-1-one”, are valuable synthetic targets for drug discovery programs. The challenges associated with the preparation and diversification of this moiety as compared to other small, saturated rings have led to limited applications of compounds containing this spirocycle .

DNA-Encoded Libraries

The compound has been used in the diversification of the chemical space of DNA-encoded libraries. This involves the synthesis of 2-oxa-1-azaspiro (bicyclo [3.2.0])heptanes on-DNA via visible light-mediated energy transfer catalysis .

Photocatalysis

The compound has been used in photocatalysis, a process that uses light to accelerate a reaction which produces a significant number of free radicals .

Impurity Formation Studies

The compound has been used in studies related to impurity formation. For example, it can form impurity A (ImpA)-2-azaspiro [4,5] decan-3-one, which is a European and American pharmacopoeias classification .

Temperature and Moisture Studies

The compound has been used in studies related to temperature and moisture. The rate of ImpA formation from crystalline GP depends on its polymorphic modification, temperature, moisture, shredding rate, and presence of some excipients .

Propriétés

IUPAC Name |

1-(2-azaspiro[5.6]dodecan-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO/c1-12(15)14-10-6-9-13(11-14)7-4-2-3-5-8-13/h2-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZFTAQMOATKEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2(C1)CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Azaspiro[5.6]dodecan-2-yl)ethan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2675671.png)

![3-(4-Methylphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2675672.png)

![5-(4-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2675676.png)

![6-(2-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2675682.png)